5-(2,6-Difluorophenyl)nicotinonitrile
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Overview
Description
5-(2,6-Difluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6F2N2. It is a derivative of nicotinonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)nicotinonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
5-(2,6-Difluorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoronicotinonitrile: Similar structure but with chlorine atoms instead of fluorine.
2,6-Difluorobenzonitrile: Lacks the nicotinonitrile ring but has a similar fluorinated phenyl group.
Uniqueness
5-(2,6-Difluorophenyl)nicotinonitrile is unique due to the presence of both the nicotinonitrile ring and the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1346691-82-4 |
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Molecular Formula |
C12H6F2N2 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2/c13-10-2-1-3-11(14)12(10)9-4-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
QHTJNBDSWMVZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)C#N)F |
Origin of Product |
United States |
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